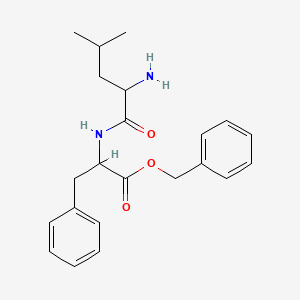![molecular formula C18H13F2NO4 B14209079 [1-(2,6-Difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid CAS No. 823177-84-0](/img/structure/B14209079.png)
[1-(2,6-Difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,6-Difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid: is a synthetic organic compound that belongs to the indole derivative family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,6-Difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluorobenzoyl chloride and 5-hydroxy-2-methylindole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the acylation reaction.
Purification: The crude product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(2,6-Difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[1-(2,6-Difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [1-(2,6-Difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity.
Inhibiting Enzymes: It may inhibit certain enzymes, affecting biochemical pathways.
Modulating Gene Expression: It can influence the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
[1-(2,6-Difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid: can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoroindole: Known for its antiviral properties.
Indole-3-carboxylic acid: Studied for its potential therapeutic applications.
The uniqueness of This compound lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical and biological properties.
Propriétés
Numéro CAS |
823177-84-0 |
|---|---|
Formule moléculaire |
C18H13F2NO4 |
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
2-[1-(2,6-difluorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C18H13F2NO4/c1-9-11(8-16(23)24)12-7-10(22)5-6-15(12)21(9)18(25)17-13(19)3-2-4-14(17)20/h2-7,22H,8H2,1H3,(H,23,24) |
Clé InChI |
XTOSDRLXPWZBHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1C(=O)C3=C(C=CC=C3F)F)C=CC(=C2)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)
![2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14209003.png)
![[(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid](/img/structure/B14209004.png)
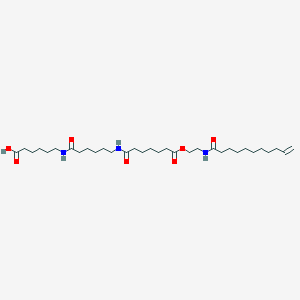
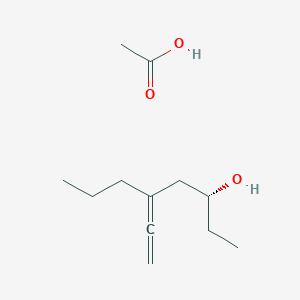
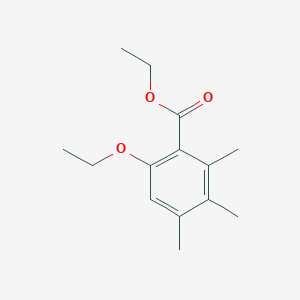
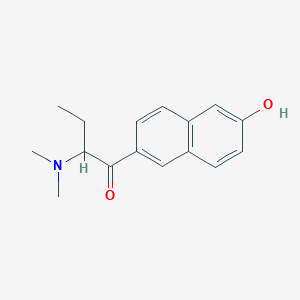

![2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one](/img/structure/B14209056.png)
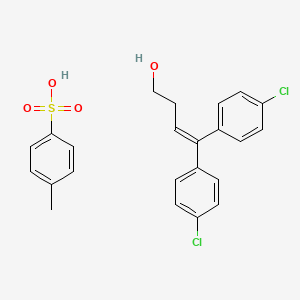
![Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate](/img/structure/B14209059.png)

![2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro-](/img/structure/B14209068.png)
